molecular formula C9H19NO2 B13486649 Methyl 7-(methylamino)heptanoate

Methyl 7-(methylamino)heptanoate

Cat. No.: B13486649
M. Wt: 173.25 g/mol
InChI Key: LSTBVHZTVCQEKB-UHFFFAOYSA-N
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Description

Methyl 7-(methylamino)heptanoate is an organic compound belonging to the class of esters It is characterized by the presence of a methylamino group attached to the seventh carbon of a heptanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-(methylamino)heptanoate can be synthesized through a multi-step process. One common method involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The resulting methyl heptanoate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group at the seventh carbon position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Automated sample preparation techniques can also be employed to improve the efficiency of the esterification and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(methylamino)heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-(methylamino)heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-(methylamino)heptanoate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and biological activity compared to other esters and amino derivatives. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 7-(methylamino)heptanoate

InChI

InChI=1S/C9H19NO2/c1-10-8-6-4-3-5-7-9(11)12-2/h10H,3-8H2,1-2H3

InChI Key

LSTBVHZTVCQEKB-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCCC(=O)OC

Origin of Product

United States

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